molecular formula C24H14Br4O5 B12791980 4-(3-(4-(Acetyloxy)-3,5-dibromophenyl)-2-benzofuran-1-yl)-2,6-dibromophenyl acetate CAS No. 6340-07-4

4-(3-(4-(Acetyloxy)-3,5-dibromophenyl)-2-benzofuran-1-yl)-2,6-dibromophenyl acetate

Cat. No.: B12791980
CAS No.: 6340-07-4
M. Wt: 702.0 g/mol
InChI Key: XQPQPCFSXLNIKA-UHFFFAOYSA-N
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Description

4-(3-(4-(Acetyloxy)-3,5-dibromophenyl)-2-benzofuran-1-yl)-2,6-dibromophenyl acetate is a complex organic compound characterized by the presence of multiple bromine atoms and acetyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(Acetyloxy)-3,5-dibromophenyl)-2-benzofuran-1-yl)-2,6-dibromophenyl acetate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(Acetyloxy)-3,5-dibromophenyl)-2-benzofuran-1-yl)-2,6-dibromophenyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Solvents: Ethanol, acetone, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(3-(4-(Acetyloxy)-3,5-dibromophenyl)-2-benzofuran-1-yl)-2,6-dibromophenyl acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism of action of 4-(3-(4-(Acetyloxy)-3,5-dibromophenyl)-2-benzofuran-1-yl)-2,6-dibromophenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetyloxy)-3,5-dibromophenyl acetate
  • 2-Benzofuran-1-yl acetate
  • 2,6-Dibromophenyl acetate

Uniqueness

4-(3-(4-(Acetyloxy)-3,5-dibromophenyl)-2-benzofuran-1-yl)-2,6-dibromophenyl acetate is unique due to its combination of multiple bromine atoms and acetyloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6340-07-4

Molecular Formula

C24H14Br4O5

Molecular Weight

702.0 g/mol

IUPAC Name

[4-[3-(4-acetyloxy-3,5-dibromophenyl)-2-benzofuran-1-yl]-2,6-dibromophenyl] acetate

InChI

InChI=1S/C24H14Br4O5/c1-11(29)31-23-17(25)7-13(8-18(23)26)21-15-5-3-4-6-16(15)22(33-21)14-9-19(27)24(20(28)10-14)32-12(2)30/h3-10H,1-2H3

InChI Key

XQPQPCFSXLNIKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)C2=C3C=CC=CC3=C(O2)C4=CC(=C(C(=C4)Br)OC(=O)C)Br)Br

Origin of Product

United States

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